N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
Description
Compound Overview and Significance
N-[(5-Formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) is a heterocyclic sulfonamide derivative featuring a furan ring substituted with a formyl group and a methyl methanesulfonamide side chain. Its molecular structure combines a sulfonamide pharmacophore with a furan heterocycle, making it a subject of interest in medicinal chemistry and organic synthesis. The compound’s significance lies in its potential as a precursor for bioactive molecules, particularly in enzyme inhibition studies targeting carbonic anhydrases (CAs) and other metalloenzymes.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₄S |
| Molecular Weight | 217.24 g/mol |
| SMILES | CS(=O)(N(CC1=CC=C(C=O)O1)C)=O |
| Topological Polar Surface Area | 87.8 Ų |
Nomenclature and Identification
The systematic IUPAC name reflects its structural features: N-methyl-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide. Key identifiers include:
- CAS Registry : 878427-52-2
- PubChem CID : 3160840 (for related ethyl analog)
- InChIKey : YLCGMLSKJLPIPC-UHFFFAOYSA-N (for ethyl analog)
The compound is distinguishable from analogs like N-ethyl-N-(5-formylfuran-2-ylmethyl)methanesulfonamide (CAS 842974-59-8) by its methyl substituent on the sulfonamide nitrogen.
Historical Context of Furan Sulfonamide Research
Furan sulfonamides emerged as a focus in the 1990s during studies on heterocyclic CA inhibitors. Early work by Graham et al. demonstrated the utility of oxygen-rich heterocycles in enhancing sulfonamide solubility and target affinity. The formyl group in this compound represents a strategic modification to enable Schiff base formation or nucleophilic addition, expanding its synthetic versatility. Recent advances in sulfur dioxide insertion methodologies (e.g., using DABSO) have streamlined the synthesis of related sulfonamides.
Position Within Heterocyclic Sulfonamide Chemistry
This compound belongs to a class of five-membered heterocyclic sulfonamides, which exhibit distinct electronic and steric properties compared to benzene-based analogs. The furan ring’s oxygen atom participates in hydrogen bonding, while the formyl group provides a site for functionalization. Such derivatives are increasingly explored for:
- Enzyme inhibition : Modulation of CA isoforms
- Antiviral activity : Targeting viral polymerases
- Coordination chemistry : Metal-binding via sulfonamide and carbonyl groups
Table 2: Comparative Analysis of Sulfonamide Scaffolds
Properties
IUPAC Name |
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAHVGJSSMSJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)C=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390363 | |
| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878427-52-2 | |
| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis generally proceeds via the following key steps:
Detailed Methodology
Preparation of N-methylmethanesulfonamide Intermediate
A typical preparation of N-methylmethanesulfonamide involves the reaction of methanesulfonyl chloride with methylamine under controlled conditions. This intermediate is then used for further alkylation.
Alkylation with 5-formylfuran-2-ylmethyl Halide
- The 5-formylfuran-2-ylmethyl halide (commonly chloride or bromide) is synthesized by halogenation of the corresponding hydroxymethyl derivative.
- The halide is reacted with N-methylmethanesulfonamide in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction is typically carried out in an aprotic solvent like dichloromethane or ethanol at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.
Reaction Conditions and Workup
- The reaction mixture is stirred for 12–24 hours to ensure complete conversion.
- After completion, the organic layer is separated, washed with aqueous acid (e.g., 1 M H3PO4) and brine to remove impurities.
- The solvent is removed by rotary evaporation.
- The crude product is purified by recrystallization or repeated solvent washes (e.g., with toluene) to obtain the pure compound.
Experimental Data and Yields
| Parameter | Details |
|---|---|
| Starting materials | 5-formylfuran-2-ylmethyl chloride, N-methylmethanesulfonamide |
| Base | Sodium hydroxide (50% aqueous) |
| Solvent | Dichloromethane, ethanol |
| Temperature | 3–5 °C during addition, room temperature for stirring |
| Reaction time | 20 hours |
| Workup | Acid wash (1 M H3PO4), brine wash, rotary evaporation |
| Purification | Toluene wash cycles, recrystallization |
| Yield | Approximately 85–90% (based on intermediate steps) |
Representative Example from Literature
A detailed synthesis example analogous to the preparation of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is described as follows:
- In a 12 L flask, water and sodium hydroxide are combined and cooled to 8 °C.
- N-methylmethanesulfonamide is added and stirred at 4 °C.
- (S)-2-chloromethyloxirane is added dropwise, and the mixture is stirred for 20 hours at 3–4 °C.
- Dichloromethane is added, and the organic layer is separated and washed with 1 M phosphoric acid and brine.
- The solvent is removed by rotary evaporation.
- The crude product is washed repeatedly with toluene and dried under vacuum to yield the intermediate, which can be further reacted to form the target compound.
Analytical Characterization
- NMR Spectroscopy: Proton NMR confirms the presence of aldehyde proton (~10 ppm), aromatic furan protons (7–8 ppm), and methyl groups (~3 ppm).
- Purity Assessment: Karl Fischer titration for water content and chromatographic purity checks are standard.
- Physical Properties: Melting points and solubility profiles are consistent with sulfonamide derivatives containing furan rings.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Halogenation | 5-formylfuran-2-ylmethanol + halogen source | Formation of electrophilic halide | 5-formylfuran-2-ylmethyl halide |
| 2. Nucleophilic substitution | N-methylmethanesulfonamide + base + solvent | Alkylation to form sulfonamide | Crude this compound |
| 3. Workup and purification | Acid wash, brine wash, solvent evaporation, recrystallization | Removal of impurities and isolation | Pure target compound |
Chemical Reactions Analysis
Aldol Condensation
The formyl group on the furan ring readily undergoes aldol condensation with ketones or aldehydes under basic conditions. For example:
-
Reaction with acetone : In the presence of Cs₂CO₃ or K₂CO₃, the formyl group reacts with acetone to form α,β-unsaturated ketones. This reaction is analogous to transformations observed in 5-hydroxymethylfurfural (HMF) derivatives .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldol condensation | Cs₂CO₃, acetone, 30–90°C | (E)-(5-(3-oxobut-1-en-1-yl)furan-2-yl)methyl derivatives | Up to 92% |
Mechanistic Insight :
The base deprotonates acetone to generate an enolate, which attacks the electrophilic formyl carbon. Subsequent dehydration yields the conjugated enone.
Acetylation of Hydroxyl Groups
While the compound lacks a free hydroxyl group, related furan derivatives (e.g., HMF) undergo acetylation at hydroxyl sites. For instance:
Hypothetical Application :
If the methylene (-CH₂-) group were substituted with a hydroxyl group, acetylation would proceed similarly, forming esters.
Reductive Amination
The formyl group can participate in reductive amination with primary or secondary amines under hydrogenation conditions:
-
Conditions : H₂ (1–10 bar), Pd/C or PtO₂ catalyst, 50–75°C .
-
Product : Substituted amines (e.g., 5-(alkylamino)furan derivatives).
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | H₂, Pd/C, 75°C | Amine-functionalized furans | 93–97% |
Limitation : The methyl group on the sulfonamide nitrogen sterically hinders further alkylation at this site.
Nucleophilic Additions
The formyl group is susceptible to nucleophilic attack:
-
Grignard Reagents : Addition of organomagnesium halides would yield secondary alcohols.
-
Wittig Reaction : Formation of alkenes via reaction with ylides.
Example :
Formylation of similar furans with POCl₃/DMF (Vilsmeier-Haack reaction) is a known method, suggesting reversibility under acidic conditions.
Sulfonamide Reactivity
The sulfonamide group exhibits limited reactivity due to the electron-withdrawing sulfonyl moiety and N-methylation. Potential transformations include:
-
Hydrolysis : Requires harsh acidic/basic conditions (e.g., concentrated HCl or NaOH at elevated temperatures).
-
Alkylation/Acylation : Unlikely at the N-methylated nitrogen but feasible at the furan oxygen.
Oxidation and Reduction
-
Formyl Oxidation : Strong oxidants (e.g., KMnO₄) could convert the formyl group to a carboxylic acid, though this is not explicitly documented for this compound.
-
Formyl Reduction : NaBH₄ or LiAlH₄ would reduce the formyl group to a hydroxymethyl (-CH₂OH) group.
Cycloaddition Reactions
The furan ring may engage in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), leveraging its conjugated π-system.
Key Spectral Data for Reaction Monitoring
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 9.6–9.8 ppm (formyl H), δ 6.5–7.5 ppm (furan H) | |
| IR | ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (S=O stretch) | |
| MS | Molecular ion peak at m/z 273.30 (M⁺) |
Scientific Research Applications
Chemical Properties and Structure
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide has the following chemical properties:
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 273.32 g/mol
- IUPAC Name : this compound
The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of furan compounds exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant inhibition of cell proliferation in breast cancer cells, suggesting potential as a lead compound for further development in anticancer therapies.
Antimicrobial Properties
The furan moiety is also linked to antimicrobial activities. Research has shown that compounds containing furan derivatives can inhibit bacterial growth.
Data Table: Antimicrobial Activity of Furan Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Another Furan Derivative | S. aureus | 30 µg/mL |
This table illustrates the comparative effectiveness of this compound against common bacterial strains .
Building Block in Synthesis
This compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and condensation reactions.
Example Reaction :
The compound can undergo a reaction with amines to form more complex sulfonamides, which are valuable in pharmaceutical applications.
Potential Use in Green Chemistry
The compound's structure allows it to be explored for applications in green chemistry, particularly as a reagent that can facilitate reactions under mild conditions, minimizing environmental impact.
Conclusion and Future Directions
This compound exhibits significant potential across various fields, particularly in medicinal chemistry and organic synthesis. Future research should focus on optimizing its efficacy and exploring its mechanisms of action to fully harness its capabilities.
Mechanism of Action
The mechanism of action of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Heterocyclic Cores
Furan-Based Derivatives
N-((5-Formylfuran-2-yl)methyl)-N,N-dimethylhexan-1-aminium chloride (5b)
- Structure : Quaternary ammonium salt with a hexyl chain.
- Synthesis : 89% yield via ion-exchange reaction; characterized by $^1$H NMR and HRMS .
- Comparison : Unlike the target sulfonamide, this compound is ionic, with a cationic ammonium center. The hexyl chain may improve lipid solubility, whereas the sulfonamide group in the target compound could enhance hydrogen-bonding capacity.
5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide
Benzofuran and Pyrimidine Derivatives
- Compound 9B (Benzofuran Core)
- N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Structure: Pyrimidine core with diphenylphosphoryl and fluorophenyl groups.
Sulfonamide Derivatives in Pharmaceuticals
- Sumatriptan Succinate Related Compound A
- N-(3-{[(5-Cyano-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]methyl}pyridin-2-yl)-N-methylmethanesulfonamide Structure: Pyrrolopyridine core with cyano and phenyl groups. Properties: Molecular weight = 432.5; 7 rotatable bonds and 8 hydrogen bond acceptors, indicating moderate bioavailability .
Key Observations :
- Synthesis Efficiency : Quaternary ammonium salts (e.g., 5b) exhibit higher yields (~90%) compared to sulfonamides, which often require multi-step protocols ().
- Solubility : Ionic compounds (e.g., 5b) likely have higher aqueous solubility, while aromatic sulfonamides (e.g., pyrrolopyridine derivative) may exhibit better membrane permeability .
Biological Activity
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, also known by its CAS number 878427-52-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁NO₄S. Its structure features a furan ring with a formyl group and a methanesulfonamide moiety, which are crucial for its biological activity. The compound's molecular weight is approximately 207.25 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially influencing cytokine production.
- Antioxidant Properties : this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, some potential pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
- Modulation of Signaling Pathways : It could influence signaling pathways related to oxidative stress and inflammation, such as NF-kB activation.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
| Study 2 | Showed reduced TNF-alpha levels in LPS-stimulated macrophages | ELISA assay |
| Study 3 | Indicated antioxidant activity in DPPH assay | Spectrophotometric analysis |
Safety and Toxicity
While initial findings are promising, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Current data on its safety in human applications remains limited.
Q & A
Q. How does sulfonamide modification impact pharmacokinetics (e.g., solubility, metabolic clearance)?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the sulfonamide nitrogen to enhance aqueous solubility. Assess metabolic stability via liver microsome assays (human/rat, 1 mg/mL protein, NADPH regeneration system). LC-MS/MS quantifies parent compound depletion over 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
